
Cefminox sodium
Overview
Description
Cefminox sodium is a broad-spectrum, bactericidal cephalosporin antibiotic. It is particularly effective against Gram-negative and anaerobic bacteria. This compound is widely used in clinical settings to treat various infections, including respiratory, urinary, abdominal, and pelvic infections, as well as septicaemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cefminox sodium involves several steps. One method includes dissolving 7 beta-bromoacetamide-7 alpha-methoxy-3-(1-methyl-1H-5-tetrazyl)sulfur methyl-3-cephem-4-carboxylic acid and D-cysteine hydrochloride in water. The pH is adjusted to 6.0-7.0 using sodium bicarbonate, followed by a condensation reaction. The reaction products are then post-treated to obtain this compound .
Industrial Production Methods: In industrial settings, this compound can be prepared through a low-temperature reaction. A nonpolar macroporous resin X5 chromatography column is used for purification, and ethanol-aqueous solution or anhydrous alcohol recrystallization is employed to obtain the target products. This method ensures high yield and purity, with uniform crystal forms and good fluidity .
Chemical Reactions Analysis
Types of Reactions: Cefminox sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include α-ketoglutarate, L-ascorbic acid, FeSO4, and S-adenosyl-L-methionine. These reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products: The major products formed from these reactions include various degradation products and impurities, which are characterized and controlled to maintain the clinical efficacy of this compound .
Scientific Research Applications
Clinical Applications
Cefminox sodium is primarily used in treating various infections, particularly those caused by anaerobic bacteria. Its effectiveness has been demonstrated in several clinical scenarios:
Treatment of Intra-Abdominal Infections
This compound is frequently employed in the treatment of intra-abdominal infections, such as peritonitis. A notable case involved a 55-year-old female patient with liver cirrhosis who developed severe coagulopathy during treatment with this compound for peritonitis. The coagulation dysfunction was initially mistaken for worsening liver disease but improved rapidly upon discontinuation of the drug, highlighting the importance of monitoring coagulation parameters in similar patients .
Management of Nonalcoholic Fatty Liver Disease (NAFLD)
Recent studies have indicated that this compound may have therapeutic effects on fatty liver conditions. In a mouse model of NAFLD induced by a high-fat high-sugar diet, treatment with this compound significantly reduced liver weight and fatty accumulation. The compound was shown to inhibit fatty acid synthesis while enhancing fatty acid oxidation in hepatic cells, suggesting potential applications in metabolic disorders .
Microbiological Applications
This compound's broad-spectrum activity makes it valuable in microbiological research and clinical diagnostics.
Selection Against Anaerobic Bacteria
Due to its potent properties against anaerobes, this compound can be utilized in cell culture media to selectively inhibit the growth of specific bacteria such as Bacteroides and Clostridium. This application is crucial for studying microbial interactions and developing new therapeutic strategies against resistant strains .
Antibiotic Susceptibility Testing
This compound is also employed in antibiotic susceptibility testing for various pathogens. Its effectiveness against a range of bacteria allows researchers to assess resistance patterns and inform treatment protocols.
Coagulation Dysfunction Case Study
The following table summarizes key clinical findings from the case study involving this compound and coagulation dysfunction:
Parameter | Before Treatment | During Treatment | After Withdrawal |
---|---|---|---|
Prothrombin Time (PT) | 19.9 s | 75.9 s | Returned to baseline |
Prothrombin Activity (PTA) | 47% | 12% | Returned to baseline |
Alanine Aminotransferase (ALT) | Normal | Normal | Normal |
Aspartate Aminotransferase (AST) | Normal | Normal | Normal |
This data illustrates the significant impact this compound had on coagulation parameters during treatment, reinforcing the need for careful monitoring .
Efficacy Against Anaerobes
The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound against various anaerobic bacteria:
Bacteria | MIC (µg/mL) |
---|---|
Bacteroides distasonis | ≤0.06 - 256 |
Clostridium difficile | 2 - 4 |
Fusobacterium nucleatum | 0.06 - 1 |
Peptostreptococcus anaerobius | 0.125 - 4 |
These values indicate this compound's strong inhibitory effects on a variety of clinically relevant anaerobes, making it a crucial agent in both treatment and research settings .
Mechanism of Action
Cefminox sodium exerts its effects by interfering with bacterial cell wall synthesis. It binds to penicillin-binding proteins, preventing the cross-linking of nascent peptidoglycan, which is essential for bacterial cell wall integrity. This leads to the lysis and death of the bacterial cells . Additionally, this compound acts as a dual agonist of the prostacyclin receptor and peroxisome proliferator-activated receptor gamma, upregulating cyclic adenosine monophosphate production and phosphatase and tensin homolog expression, and inhibiting the Akt/mammalian target of rapamycin signaling pathway .
Comparison with Similar Compounds
Cefminox sodium is compared with other cephalosporin antibiotics, such as cefoperazone and cefotetan. While all these compounds share a similar mechanism of action, this compound is unique in its broad-spectrum activity and effectiveness against Gram-negative and anaerobic bacteria . Other similar compounds include:
Cefoperazone: A third-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Cefotetan: Another cephamycin antibiotic with a similar structure but different pharmacokinetic properties.
This compound stands out due to its high activity against a wide range of microorganisms and its stability against various beta-lactamases .
Biological Activity
Cefminox sodium is a broad-spectrum cephalosporin antibiotic that exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its clinical applications primarily include treating various infections, such as respiratory, urinary, and intra-abdominal infections. Recent research has also uncovered additional biological activities of this compound, particularly in metabolic regulation and liver health.
This compound functions by inhibiting bacterial cell wall synthesis, which is a common mechanism among beta-lactam antibiotics. This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound is particularly effective against anaerobic bacteria and certain resistant strains, making it a valuable option in clinical settings.
Recent Research Findings
Recent studies have highlighted the potential of this compound beyond its antimicrobial properties. Notably, it has been investigated for its effects on nonalcoholic fatty liver disease (NAFLD) and lipid metabolism.
Study on NAFLD
A study published in November 2023 evaluated the effects of this compound on high-fat high-sugar diet (HFHSD) mice models to assess its impact on fatty liver conditions. The findings indicated that this compound significantly reduced liver weight and fatty accumulation in these mice. Key results include:
- Liver Weight Reduction : Mice treated with 100 mg/kg of cefminox showed a significant decrease in liver weight compared to untreated controls.
- Gene Expression Modulation : The treatment led to decreased expression of genes associated with lipogenesis (e.g., ACC1, SREBP-1c) while promoting fatty acid oxidation pathways (e.g., PPARα) .
In Vitro Studies
In vitro experiments using WRL-68 human hepatocyte cells exposed to free fatty acids (FFAs) demonstrated that this compound effectively reduced lipid droplet accumulation. The treatment resulted in:
- Decreased Lipid Accumulation : Fluorescent microscopy and flow cytometry showed reduced lipid droplets in cells treated with this compound.
- Altered Metabolic Pathways : this compound treatment increased expressions of fatty acid oxidation-related genes while decreasing those related to fatty acid synthesis .
Coagulation Dysfunction Case
A notable case involved a 55-year-old female patient with liver cirrhosis who developed severe coagulopathy during this compound treatment for peritonitis. The patient's coagulation parameters worsened significantly while on the drug but returned to baseline levels after discontinuation. This case emphasizes the need for careful monitoring of coagulation status in patients receiving this compound, especially those with pre-existing liver conditions .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Q & A
Basic Research Questions
Q. What are the standard analytical methods for assessing the purity and structural integrity of Cefminox Sodium in pharmaceutical research?
- Methodological Answer : The identity and purity of this compound are validated using a combination of spectroscopic and microbiological techniques. Ultraviolet-visible (UV-Vis) spectroscopy confirms absorption patterns at specific wavelengths (e.g., 254 nm). Infrared (IR) spectroscopy verifies functional groups via characteristic absorption bands (e.g., β-lactam ring at ~1770 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy in deuterated water identifies proton environments, with sodium 3-(trimethylsilyl)propanesulfonate as an internal standard. Physicochemical properties such as optical rotation ([α]₂⁰: +62° to +72°) and pH (4.5–6.0 in aqueous solution) are also critical. Microbial assays using Escherichia coli NIHJ culture determine bioactivity .
Q. What is the mechanism of action of this compound against Gram-negative and anaerobic bacteria?
- Methodological Answer : this compound acts as a bactericidal cephalosporin by inhibiting penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis. Its broad-spectrum activity stems from stability against β-lactamases and enhanced penetration into Gram-negative bacterial membranes. Advanced studies may employ time-kill assays and minimum inhibitory concentration (MIC) determinations to quantify efficacy, comparing results against reference antibiotics like cefoxitin .
Q. How should researchers design a baseline study to evaluate this compound's stability under varying storage conditions?
- Methodological Answer : Stability studies require controlled environmental chambers to test parameters such as temperature (e.g., 25°C vs. 40°C), humidity (e.g., 60% RH), and light exposure. High-performance liquid chromatography (HPLC) monitors degradation products over time, while mass spectrometry identifies structural changes. Statistical tools like ANOVA assess significant differences in degradation rates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR peak splitting patterns) when characterizing novel this compound derivatives?
- Methodological Answer : Spectral inconsistencies may arise from solvent interactions, impurity interference, or tautomeric equilibria. Cross-validate results using complementary techniques: X-ray crystallography for crystal structure confirmation, and tandem mass spectrometry (MS/MS) for fragmentation patterns. Computational tools like density functional theory (DFT) simulate NMR spectra to match experimental observations. Collaborative peer review with independent labs ensures reproducibility .
Q. What experimental strategies differentiate this compound's bactericidal effects from other cephamycins in mixed bacterial populations?
- Methodological Answer : Use checkerboard assays to evaluate synergistic or antagonistic interactions with other β-lactams. Flow cytometry with viability dyes (e.g., propidium iodide) quantifies live/dead cell ratios in real time. Genomic analysis (e.g., RNA-seq) identifies differential expression of PBPs or efflux pumps in treated vs. untreated bacteria. Include negative controls with β-lactamase inhibitors (e.g., clavulanic acid) to isolate resistance mechanisms .
Q. How should researchers address conflicting reports on this compound's efficacy against anaerobic bacteria in vivo versus in vitro?
- Methodological Answer : Discrepancies may stem from variations in inoculum size, oxygen tension, or host immune factors. Design in vivo studies using murine infection models with controlled microbiota (e.g., gnotobiotic mice). In parallel, conduct in vitro assays under anaerobic chambers (e.g., GasPak systems) with standardized culture media. Meta-analysis of existing data using PRISMA guidelines can identify confounding variables .
Q. What frameworks (e.g., PICO, FINER) are optimal for formulating hypothesis-driven studies on this compound's pharmacokinetic-pharmacodynamic (PK/PD) relationships?
- Methodological Answer : Apply the PICO framework:
- Population : Infected animal models or human clinical cohorts.
- Intervention : Dosage regimens (e.g., 1 g IV q12h).
- Comparison : Placebo or comparator antibiotics.
- Outcome : AUC/MIC ratios or time above MIC.
The FINER criteria ensure feasibility, novelty, and ethical compliance. Use nonlinear mixed-effects modeling (NONMEM) for PK/PD parameter estimation .
Q. Methodological Considerations for Data Interpretation
Q. How can researchers validate the reproducibility of this compound's bioactivity assays across laboratories?
- Methodological Answer : Implement inter-laboratory validation using standardized protocols (e.g., CLSI guidelines). Share blinded samples with predefined acceptance criteria (e.g., ±15% MIC variability). Statistical tools like Cohen’s kappa assess inter-rater reliability. Document deviations in supplementary materials to enhance transparency .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Fit dose-response curves using logistic regression or probit analysis. Calculate LD₅₀/ED₅₀ values with 95% confidence intervals. Sensitivity analyses (e.g., Monte Carlo simulations) account for biological variability. Report effect sizes (e.g., hazard ratios) rather than p-values alone .
Q. Ethical and Reporting Standards
Q. How should researchers disclose conflicts of interest when collaborating with this compound manufacturers?
- Methodological Answer : Follow ICMJE guidelines to declare funding sources, material contributions, and intellectual property ties. Use neutral third parties for data verification in industry-sponsored trials. Publish negative results in registries like ClinicalTrials.gov to mitigate publication bias .
Properties
CAS No. |
75498-96-3 |
---|---|
Molecular Formula |
C16H21N7NaO7S3 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/t8-,14-,16+;/m1./s1 |
InChI Key |
PCFNCVRMULUNFA-YNJMIPHHSA-N |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O.[Na] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O.[Na] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(6R,7S)-7-[[2-[[(2S)-2-Amino-2-carboxyethyl]thio]acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt Heptahydrate; Cefminox Sodium Salt Heptahydrate; Meicelin Hep |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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